1-ethyl-4-(thiolan-3-yl)piperazine
Overview
Description
1-Ethyl-4-(thiolan-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with an ethyl group and a thiolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(thiolan-3-yl)piperazine typically involves the reaction of piperazine derivatives with thiolane derivatives under controlled conditions. One common method includes the use of 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(thiolan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-Ethyl-4-(thiolan-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(thiolan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning functional groups in a way that facilitates binding to these targets. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
1-Ethylpiperazine: Lacks the thiolan-3-yl group, making it less versatile in certain reactions.
4-(Thiolan-3-yl)piperazine: Lacks the ethyl group, which can affect its chemical properties and reactivity.
Uniqueness: 1-Ethyl-4-(thiolan-3-yl)piperazine is unique due to the presence of both the ethyl and thiolan-3-yl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
1-ethyl-4-(thiolan-3-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-2-11-4-6-12(7-5-11)10-3-8-13-9-10/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPZSFXNGXPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCSC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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